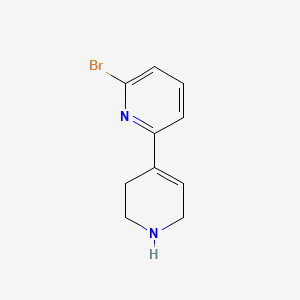

6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine

Description

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

2-bromo-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

InChI |

InChI=1S/C10H11BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2 |

InChI Key |

JVSPDXNOXPAUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Reactions

Cross-coupling reactions serve as the cornerstone for constructing bipyridine derivatives. The synthesis of 6-bromo-2,2'-bipyridine, as demonstrated by, involves a Negishi coupling between 2,6-dibromopyridine and 2-pyridylzinc bromide under palladium catalysis. This method achieved a 49% yield using Pd(PPh₃)₄ in tetrahydrofuran (THF) under argon. Adapting this approach for 6-bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine would require substituting one pyridine coupling partner with a tetrahydro-pyridinyl halide. For instance, coupling 6-bromo-2-pyridylzinc bromide with 4-iodo-1',2',3',6'-tetrahydropyridine could yield the target compound. However, the limited availability of tetrahydro-pyridinyl halides necessitates their prior synthesis, often involving partial hydrogenation of pyridine precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, exemplified in, offers an alternative route using boronic acids. A 2,2'-bipyridine-4-boronic acid derivative could couple with a tetrahydro-pyridinyl halide under Pd(PPh₃)₄ catalysis. For example, 6-bromo-2-pyridine boronic acid and 4-iodo-1',2',3',6'-tetrahydropyridine might react in a 1:1 ratio with Cs₂CO₃ as a base, though the instability of tetrahydro-pyridinyl boronic acids poses challenges.

Hydrogenation of Pyridine Rings

Selective Hydrogenation Techniques

Selective hydrogenation of the 4'-pyridine ring in 6-bromo-2,4'-bipyridine is critical for introducing the tetrahydro moiety. Source describes a hydrogenation method using a dispersion of alkali metals and hydrogen donors, which avoids harsh H₂ gas. Applying this to 6-bromo-2,4'-bipyridine, catalytic transfer hydrogenation with ammonium formate and Pd/C at 60°C could partially reduce the 4'-pyridine ring while preserving the bromine substituent. Over-hydrogenation to piperidine must be mitigated by optimizing reaction time and temperature.

Catalyst Selection and Reaction Conditions

Palladium-on-carbon (Pd/C) and Raney nickel are common catalysts for pyridine hydrogenation. However, Pd/C may promote debromination, necessitating lower hydrogen pressures (1–3 atm) and shorter reaction durations. In contrast, Rh/Al₂O₃ exhibits higher selectivity for partial hydrogenation, as evidenced by the synthesis of 6-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-2,2'-bipyridine in, where Pd/C under 1 atm H₂ achieved 93% yield without side reactions.

Bromination Strategies

Directed Ortho-Metalation

Introducing bromine at the 6-position of the pyridine ring can be achieved via directed ortho-metalation (DoM). Treating 2,4'-bipyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the 6-position, which reacts with electrophiles like Br₂ or NBS (N-bromosuccinimide). This method ensures regioselectivity but requires anhydrous conditions and low temperatures.

Electrophilic Aromatic Substitution

Electrophilic bromination using Br₂ in H₂SO₄ or FeBr₃ as a catalyst is less selective but feasible if the tetrahydro-pyridine ring is protected. For instance, Boc-protection of the tetrahydro ring’s nitrogen prevents unwanted bromination at the 3'-position, enabling selective functionalization at the 6-position.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 6-bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine. The aromatic proton signals of the brominated pyridine ring appear as doublets between δ 8.6–8.7 ppm, while the tetrahydro ring’s protons resonate as multiplet clusters near δ 1.5–3.0 ppm. Mass spectrometry (MS) further validates the molecular ion peak at m/z 279 (M⁺) with isotopic patterns consistent with a single bromine atom.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds, such as 6-bromo-2,2'-bipyridine, reveals a dihedral angle of 25–30° between the pyridine rings, which increases upon hydrogenation due to reduced conjugation. Such data aid in predicting the stereoelectronic effects of the tetrahydro moiety.

Challenges and Optimization

Regioselectivity in Hydrogenation

Achieving partial hydrogenation of the 4'-pyridine ring without affecting the aromatic 2-pyridine ring remains a key challenge. Screening catalysts (e.g., PtO₂ vs. Pd/C) and solvents (e.g., methanol vs. ethyl acetate) can enhance selectivity. Source demonstrated that THF stabilizes intermediates during alkyne hydrogenation, suggesting its utility in pyridine reduction.

Stability of Tetrahydro-Pyridine Rings

The tetrahydro-pyridine ring is prone to oxidation and hydrolysis. Storing the compound under argon and using stabilizers like BHT (butylated hydroxytoluene) mitigates degradation. Additionally, introducing electron-withdrawing groups (e.g., esters) at the 5'-position could improve stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Negishi Coupling | 40–50 | High regioselectivity | Requires tetrahydro-pyridinyl halide |

| Suzuki-Miyaura | 35–45 | Mild conditions | Boronic acid instability |

| Hydrogenation of Bipyridine | 50–60 | Utilizes commercially available precursors | Risk of over-hydrogenation |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding pyridine derivative.

Reduction Reactions: The compound can undergo reduction to form fully saturated bipyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted bipyridines depending on the nucleophile used.

Oxidation: Formation of 6-bromo-2,4’-bipyridine.

Reduction: Formation of 6-bromo-1’,2’,3’,4’,5’,6’-hexahydro-2,4’-bipyridine.

Scientific Research Applications

Synthesis of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine

The synthesis of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine typically involves multi-step reactions starting from simpler pyridine derivatives. Various methods have been reported in the literature, including:

- Reduction Reactions : Utilizing reducing agents to convert pyridine derivatives into their tetrahydro counterparts.

- Bromination : The introduction of bromine at the 6-position can be achieved through electrophilic aromatic substitution reactions.

Biological Activities

Research has highlighted several biological activities associated with 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine and its derivatives:

Anticancer Activity

Studies have shown that compounds derived from bipyridine structures exhibit promising anticancer properties. For instance, derivatives of 6-bromo compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine | HeLa (Cervical) | 15.0 |

| 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine | A549 (Lung) | 12.5 |

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Antimicrobial Activity

The antimicrobial properties of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine have also been investigated. In vitro studies demonstrated significant activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Material Science Applications

Beyond biological applications, 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine has potential uses in material science:

Ligand Development

The unique structural features of bipyridines make them suitable as ligands in coordination chemistry. They can form stable complexes with various metal ions, which are essential in catalysis and sensor technology .

Organic Electronics

Research indicates the potential application of bipyridine derivatives in organic electronic devices due to their electronic properties. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Screening

A study conducted by Kumar et al. synthesized a series of brominated bipyridines and evaluated their anticancer activity against multiple cell lines using MTT assays. The results indicated that certain derivatives exhibited potent cytotoxicity compared to standard chemotherapeutics like Dasatinib .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a range of substituted bipyridines was screened against clinical strains of bacteria and fungi. The study found that compounds with specific substituents showed enhanced activity, suggesting structure-activity relationships that could guide future drug design .

Mechanism of Action

The mechanism of action of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydro configuration play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

6'-Bromo-5-methyl-2,2'-bipyridine

- Structural Features : Fully aromatic bipyridine with bromine at the 6' position and a methyl group at the 5-position.

- Key Differences: The aromatic system enhances π-π stacking interactions, while the methyl group introduces steric hindrance.

- Applications : Used in ligand design for catalysis; steric effects may limit substrate accessibility compared to the more flexible target compound.

4-Bromo-2,2’-bipyridine

- Structural Features : Aromatic bipyridine with bromine at the 4-position.

- Key Differences : The bromine’s position (4 vs. 6) influences regioselectivity in Suzuki couplings. The target compound’s 6-bromo substituent may offer better steric accessibility for reactions .

- Reactivity : Fully aromatic systems exhibit stronger electron-withdrawing effects, whereas the tetrahydro scaffold in the target compound may moderate this effect.

5′-Bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one

- Structural Features : Contains a ketone group at the 6′-position and a phenyl substituent.

- Key Differences : The ketone enables hydrogen bonding, increasing solubility in polar solvents. The phenyl group adds bulk, which may hinder metal-ligand interactions compared to the unsubstituted target compound .

- Electronic Properties : The ketone’s electron-withdrawing nature contrasts with the target’s neutral tetrahydro ring.

Tetrahydro-2,2'-biquinolines

- Structural Features: Saturated quinoline-based framework.

- Key Differences: The larger quinoline system enhances π-delocalization but reduces flexibility. The target compound’s smaller bipyridine core may offer advantages in catalytic systems requiring precise geometry .

ETHYL 6-BROMO-6'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLATE

6,6'-Dibromo-2,2'-bipyridine

- Structural Features : Two bromine substituents on aromatic rings.

- Key Differences: Dibromo derivatives enable dual functionalization but lack the conformational flexibility of the target’s tetrahydro ring. The single bromine in the target allows selective mono-functionalization, advantageous in stepwise syntheses .

Data Table: Comparative Analysis

Research Findings and Implications

- Solubility: Partial saturation may improve solubility in non-polar solvents, advantageous for organic-phase reactions .

- Functionalization : The 6-bromo substituent offers regioselective coupling opportunities, while dibromo analogs (e.g., 6,6'-dibromo-2,2'-bipyridine) enable more complex derivatization .

- Catalytic Potential: Flexibility from the tetrahydro ring could improve binding in metalloenzyme mimics, though stability may be reduced compared to rigid aromatic ligands .

Biological Activity

6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₈H₈BrN

- Molecular Weight : 198.06 g/mol

- IUPAC Name : 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine

Synthesis

The synthesis of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine typically involves the bromination of a precursor bipyridine compound. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Antitumor Activity

Research indicates that 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable study reported IC₅₀ values indicating effective cytotoxicity against human tumor cells, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC₅₀ (µM) |

|---|---|

| KB Cells | 0.55 |

| IGROV1 Cells | 0.97 |

The mechanism by which 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine exerts its biological effects appears to involve the inhibition of key enzymes in cellular pathways. It has been shown to target purine biosynthesis pathways, leading to disrupted nucleotide synthesis and subsequent cell cycle arrest .

Study on Cytotoxicity

In a study investigating the cytotoxic effects of various derivatives including 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine, researchers found that this compound significantly inhibited colony formation in KB cells. The results indicated that at concentrations as low as 1 µM, over 99% inhibition was observed .

Comparative Analysis with Other Compounds

When compared to other compounds in the same class, 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine demonstrated enhanced potency. For instance, similar compounds with different substitutions showed higher IC₅₀ values, indicating that the bromination at the specified position may enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves cross-coupling strategies such as Negishi coupling, where 2-bromopyridine derivatives react with organozinc reagents under palladium catalysis. Reaction parameters like temperature (80–120°C), solvent (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity. For example, excess ligand (PPh₃) can suppress side reactions, while slow addition of reagents minimizes dimerization . Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) is another method, though it requires strict control of reducing agents (e.g., Zn) to avoid over-reduction .

Q. What analytical techniques are essential for characterizing 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine position) and confirms bipyridine linkage. NOESY or HSQC can resolve conformational ambiguities .

- X-ray Crystallography : Resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystals) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₀BrN₂) and isotopic patterns for bromine .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing bromine at the 6-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura couplings, bromine facilitates Pd-mediated cross-coupling with boronic acids. Reactivity varies with solvent polarity (e.g., DMF enhances SNAr rates) and temperature (60–100°C optimal) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the bipyridine scaffold be addressed?

- Answer : Regioselectivity is controlled by directing groups and reaction conditions. For example, pre-functionalizing the pyridine ring with methyl or methoxy groups (e.g., 6-methyl-2,2'-bipyridine) directs bromination to the para position via steric/electronic effects. Lewis acids like FeBr₃ can enhance selectivity in electrophilic substitutions . Computational modeling (DFT) predicts favorable sites for bromine addition based on electron density maps .

Q. What strategies optimize yield in multi-step syntheses involving 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine?

- Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts like dibrominated species. Recrystallization from ethanol/water improves purity .

- Catalyst Screening : Testing Pd vs. Ni catalysts (e.g., PdCl₂(dppf) vs. Ni(COD)₂) for coupling efficiency. Pd often provides higher yields (>70%) but requires inert atmospheres .

Q. How do metal coordination properties of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine impact its application in catalysis?

- Answer : The bipyridine moiety acts as a bidentate ligand, forming stable complexes with Cu(I), Pd(II), or Ru(II). For example, [Cu(6-Br-bipyridine)(PPh₃)₂]⁺ complexes enhance catalytic activity in C–N bond-forming reactions. XANES/EXAFS studies reveal metal-ligand bond lengths and oxidation states critical for mechanistic insights .

Q. What computational methods are used to predict the electronic properties of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine?

- Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.2 eV), predicting redox behavior. Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. toluene) on conformational stability. TD-DFT models UV-Vis spectra to correlate with experimental λmax values .

Q. How can researchers evaluate the biological activity of 6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine derivatives?

- Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cellular Uptake Studies : Radiolabeled derivatives (e.g., ¹⁴C-bipyridine) track intracellular accumulation via scintillation counting .

- In Vivo Toxicity : Acute toxicity tests in rodent models assess LD₅₀ and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

Contradictions and Methodological Considerations

- Synthetic Method Discrepancies : Ni-catalyzed methods may produce lower yields (~50%) compared to Pd-based protocols , but Pd is cost-prohibitive for large-scale synthesis.

- Bromination Position : Conflicting reports on bromine’s regioselectivity (para vs. ortho) highlight the need for pre-functionalization or computational validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.